N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Description
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic benzofuran-based carboxamide derivative characterized by a 1-benzofuran core substituted with a 4-chlorophenyl group at the N-position, a phenyl group at the 2-position, and an ethoxy group at the 5-position. Its design leverages halogenated aromatic systems and ethoxy substituents to modulate pharmacokinetic properties, including solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-2-27-18-12-13-20-19(14-18)21(22(28-20)15-6-4-3-5-7-15)23(26)25-17-10-8-16(24)9-11-17/h3-14H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSCXVCHDNYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, demonstrate significant anticancer activity. The structural modifications, such as the presence of halogens on the phenyl ring, enhance the cytotoxic properties of these compounds. Specifically, the para substitution with chlorine has been shown to be beneficial for increasing antiproliferative effects against various cancer cell lines.
Case Studies and Findings
- Cell Viability Assays : A study evaluated the antiproliferative activity of several benzofuran derivatives, including those with chlorinated phenyl groups. The results showed that compounds with para-chlorine substitutions exhibited IC50 values comparable to established anticancer drugs like doxorubicin. For instance, one derivative demonstrated an IC50 of 1.136 μM against MCF-10A human mammary gland epithelial cells .
- Cytotoxicity Testing : In vitro testing against different cancer cell lines (e.g., leukemia K-562, non-small cell lung cancer NCI-H460) revealed that this compound exhibited notable inhibition rates, with some derivatives achieving over 70% inhibition at concentrations as low as 10 μM .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Target Interaction : The presence of the carboxamide group is critical for binding interactions with molecular targets, enhancing its cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although detailed quantitative analyses are still required.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Notable Features |
|---|---|---|---|
| This compound | Structure | 1.136 μM (MCF-10A) | Para-chlorine substitution enhances activity |
| 5-Ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine | Structure | 0.85 μM (various cancer lines) | Contains ethoxy and carbonyl groups |
| 5-Chloro-benzofuran derivatives | Structure | Varies (up to 0.5 μM) | Multiple halogen substitutions |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The benzofuran carboxamide scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of structurally related compounds (Table 1):
Key Observations :
- Substituent Flexibility : The ethoxy group at position 5 in the target compound replaces bulkier substituents (e.g., cyclopropyl in ), which could enhance solubility but reduce steric hindrance at binding sites.
- Amino Modifications: Unlike analogs with aminoethyl or hydroxyethyl side chains (), the target compound lacks polar amino groups, suggesting a trade-off between bioavailability and target engagement.
Pharmacological and Biochemical Comparisons
Binding Affinity and Selectivity
- Target vs. : The bromophenyl and cyclopropyl groups in enhance hydrophobic interactions with HIV protease pockets, contributing to its low-nanomolar potency.
- Metabolic Stability: The ethoxy group in the target compound may improve oxidative stability compared to the hydroxyethylamino group in , which is prone to phase I metabolism .
Computational Insights
- Docking Studies: AutoDock4 simulations () suggest that the 4-chlorophenyl group in the target compound forms halogen bonds with kinase ATP pockets, analogous to fluorophenyl interactions in .
Research Methodologies and Tools
- Crystallography : SHELX programs () were critical in resolving the crystal structures of related benzofuran derivatives, confirming substituent orientations.
- Molecular Visualization : ORTEP-3 () aided in analyzing torsional angles of ethoxy and chlorophenyl groups in analogs.
- Data Sources : PubChem () provided structural data for benchmarking against kinase-targeted benzofurans.
Preparation Methods
Reaction Design and Substrate Selection
The most efficient method for constructing the benzofuran core involves palladium-catalyzed carbonylative cyclization of 2-alkynylphenols with nitroaromatics. As detailed in CN114751883B, this one-pot reaction utilizes a palladium acetate catalyst, triphenylphosphine ligand, and molybdenum hexacarbonyl (Mo(CO)) as a carbon monoxide surrogate. The 2-alkynylphenol substrate (e.g., 5-ethoxy-2-phenylethynylphenol) reacts with nitroaromatics (e.g., 4-chloronitrobenzene) in a mixed solvent system (e.g., dimethylformamide/water) at 90°C for 24 hours.
Key Reaction Parameters
The reaction proceeds via oxidative addition of the nitroarene to palladium, followed by CO insertion and reductive elimination to form the amide bond (Fig. 1).
Optimization Insights
Varying the substituents on the nitroaromatic and alkyne components affects yield. For example:
| Nitroaromatic Substituent | Alkyne Substituent | Yield (%) |
|---|---|---|
| 4-Cl | 5-Ethoxy, 2-Phenyl | 82 |
| 3-Br | 5-Methoxy, 2-Phenyl | 76 |
| 2-CF | 5-Ethoxy, 2-Cyclopropyl | 68 |
Table 1: Substituent effects on benzofuran-3-carboxamide yields.
Higher yields are observed with electron-withdrawing groups (e.g., -Cl, -CF) on the nitroaromatic, which facilitate oxidative addition to palladium.
Friedel-Crafts Acylation and Subsequent Functionalization
Benzofuran Core Assembly
Alternative routes involve Friedel-Crafts acylation of preformed benzofurans. US20130046103A1 describes the acylation of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride, though this method generates byproducts due to competing electrophilic substitution. For N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide, a modified approach employs:
-
Cyclization : 4-Chloro-2-hydroxyacetophenone undergoes cyclization with ethyl benzoylacetate in acidic conditions (HSO, reflux) to form 5-ethoxy-2-phenylbenzofuran.
-
Carboxamide Formation : The benzofuran intermediate is reacted with 4-chlorophenyl isocyanate in THF using CuI/N,N-dimethylglycine as a catalyst (20 mol%, 70°C, 12 h).
Challenges and Mitigation
-
Byproduct Formation : Competing C-6 acylation reduces yields. Using bulky ligands (e.g., triphenylphosphine) suppresses this side reaction.
Multi-Step Synthesis from 4-Chlorobenzoic Acid
Esterification and Hydrazide Formation
A six-step synthesis adapted from PMC6259578 begins with methyl 4-chlorobenzoate, which is converted to 4-chlorobenzohydrazide via hydrazine hydrate in ethanol (80% yield). Subsequent treatment with CS and KOH yields potassium dithiocarbazinate, which undergoes cyclization in HSO to form 1,3,4-thiadiazole intermediates. While this pathway primarily targets thiadiazoles, analogous steps can be adapted for benzofurans by substituting cyclization reagents.
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (Pd-Catalyzed) : Highest yield (82%), scalable to gram-scale, but requires expensive catalysts.
-
Method 2 (Friedel-Crafts) : Moderate yield (65%), suitable for small-scale synthesis, but generates byproducts.
-
Method 3 (Multi-Step) : Lower yield (~50%), primarily useful for introducing the 4-chlorophenyl group.
Purification and Characterization
Q & A
Basic Research Questions
What are the standard synthetic pathways for N-(4-chlorophenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide?
The synthesis typically involves a multi-step sequence:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions .
- Amide coupling : Reaction of the benzofuran-3-carboxylic acid intermediate with 4-chloroaniline using coupling agents like HATU or EDCI in DMF .
- Functionalization : Introduction of the ethoxy group via nucleophilic substitution or protection/deprotection strategies .
Purification often employs recrystallization (using ethanol/water) or preparative HPLC to achieve >95% purity .
What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the ethoxy group appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 422.12) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, often using SHELXL for refinement .
- HPLC : Quantifies purity (>98% by reverse-phase C18 columns, acetonitrile/water gradient) .
Advanced Research Questions
How can structural modifications optimize bioactivity while minimizing toxicity?
- Substituent analysis : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- SAR studies : Use in vitro assays (e.g., cytotoxicity against HeLa cells) to correlate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values .
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or kinase domains .
How to resolve contradictions in reported pharmacological data?
- Assay standardization : Replicate studies under identical conditions (e.g., 10% FBS in DMEM for cell viability assays) to minimize variability .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
- Target validation : CRISPR-Cas9 knockout models confirm target specificity (e.g., EGFR or MAPK pathways) .
What methodologies are used for crystallographic analysis of this compound?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data collected at 100 K using synchrotron radiation .
- Structure refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight steric hindrance or conformational flexibility .
How to design experiments for assessing metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin) calculates t₁/₂ and AUC after intravenous/oral administration in rodent models .
Methodological Guidelines
- Synthetic optimization : Employ DoE (Design of Experiments) to maximize yield (e.g., varying temperature, solvent ratios) .
- Data interpretation : Use R or Python for statistical analysis of bioactivity data (ANOVA, Tukey’s HSD) .
- Crystallographic reporting : Adopt CIF format for depositing structures in the Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
